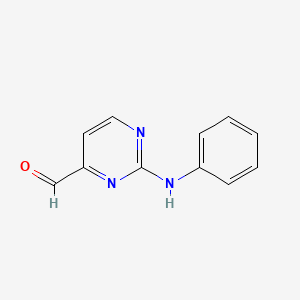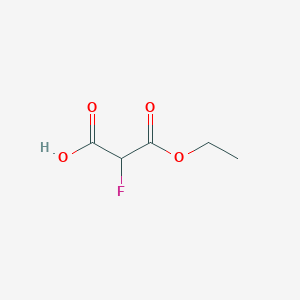![molecular formula C13H16N2O B8812381 2-Methylspiro[isoindoline-3,4'-piperidine]-1-one](/img/structure/B8812381.png)
2-Methylspiro[isoindoline-3,4'-piperidine]-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylspiro[isoindoline-1,4’-piperidin]-3-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of both isoindoline and piperidine rings in its structure makes it an interesting subject for various chemical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phthalic anhydride with aniline derivatives in the presence of a suitable catalyst can lead to the formation of isoindoline derivatives . Subsequent reactions involving piperidine derivatives can then be employed to introduce the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Additionally, the scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylspiro[isoindoline-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Methylspiro[isoindoline-1,4’-piperidin]-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Another spiro compound with a similar structure but different ring systems.
2-Amino-4-(1-piperidine)pyridine derivatives: Compounds with piperidine rings but different substituents and functional groups.
Uniqueness
2-Methylspiro[isoindoline-1,4’-piperidin]-3-one is unique due to its specific combination of isoindoline and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H16N2O |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
2-methylspiro[isoindole-3,4'-piperidine]-1-one |
InChI |
InChI=1S/C13H16N2O/c1-15-12(16)10-4-2-3-5-11(10)13(15)6-8-14-9-7-13/h2-5,14H,6-9H2,1H3 |
Clave InChI |
GVYSKSPENJXYRW-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=CC=CC=C2C13CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


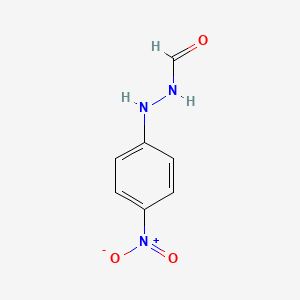
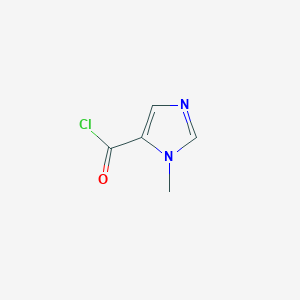
![Ethyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8812328.png)
![1-[(4-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B8812332.png)
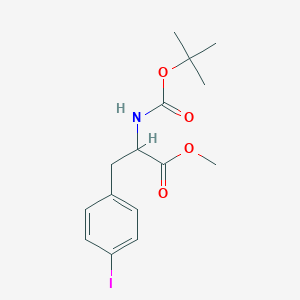
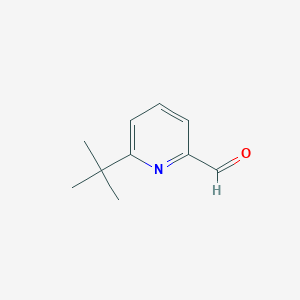
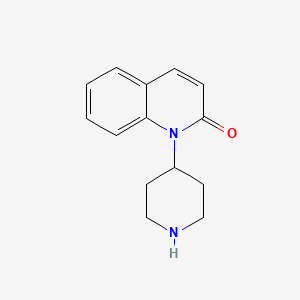
![Methyl 2-chloro-4-methylbenzo[d]thiazole-5-carboxylate](/img/structure/B8812360.png)
![(s)-1-Benzyl-3-[2-(methylthio)ethyl]piperazine](/img/structure/B8812367.png)
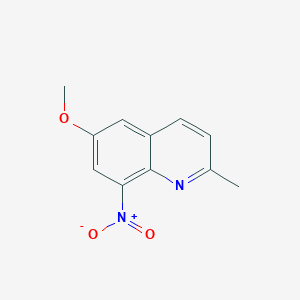
![Imidazo[1,2-b]pyridazin-6-ylmethanamine](/img/structure/B8812387.png)

